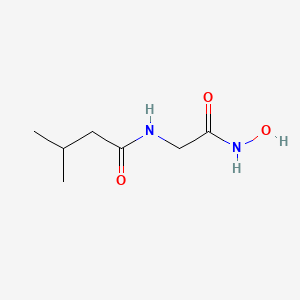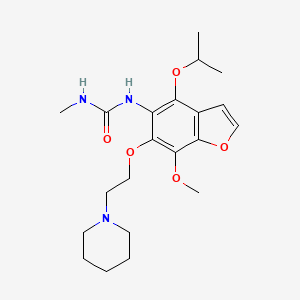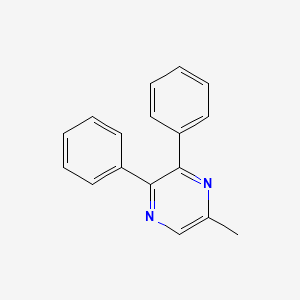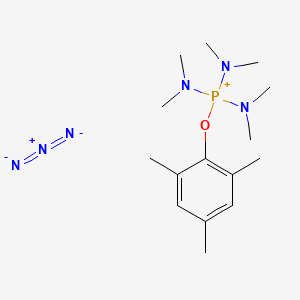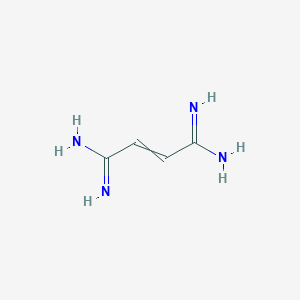
2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride is a chemical compound that belongs to the class of thiazines. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 1-methylbutyl group attached to the tetrahydro-2H-1,3-thiazine ring, and it is commonly found in its hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride typically involves the reaction of 1-methylbutylamine with a thiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: More saturated thiazine derivatives.
Substitution: Various substituted thiazine compounds with different functional groups.
Scientific Research Applications
2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylbutyl)-1,3-thiazine
- 2-(1-Methylbutyl)-1,3-thiazolidine
- 2-(1-Methylbutyl)-1,3-thiazole
Uniqueness
2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
79128-40-8 |
|---|---|
Molecular Formula |
C9H20ClNS |
Molecular Weight |
209.78 g/mol |
IUPAC Name |
2-pentan-2-yl-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-3-5-8(2)9-10-6-4-7-11-9;/h8-10H,3-7H2,1-2H3;1H |
InChI Key |
SKPYIOWWWIOGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1NCCCS1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


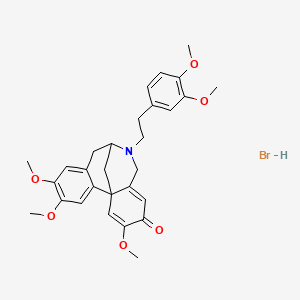
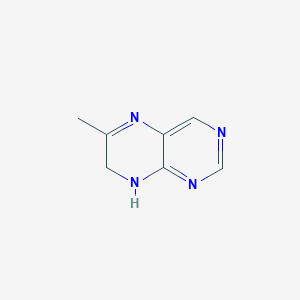
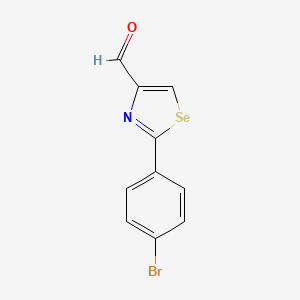
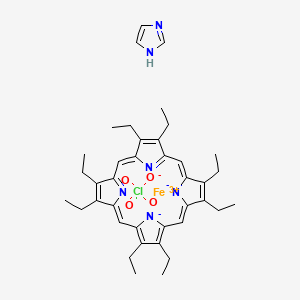

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
